Fe-Cap folic

Catalog No.
S527829
CAS No.
77257-33-1
M.F
C21H23FeN8O12S
M. Wt
668.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fe-Cap folic

CAS Number

77257-33-1

Product Name

Fe-Cap folic

IUPAC Name

2-aminoacetate;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydron;iron(2+);sulfate

Molecular Formula

C21H23FeN8O12S

Molecular Weight

668.4 g/mol

InChI

InChI=1S/C19H19N7O6.C2H5NO2.Fe.H2O4S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;3-1-2(4)5;;1-5(2,3)4/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2/t12-;;;/m0.../s1

InChI Key

TWIIEENJROOKEF-JNQXMBDASA-L

SMILES

[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]

solubility

Soluble in DMSO

Synonyms

Fe-Cap folic;

Canonical SMILES

[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]

Isomeric SMILES

[H+].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]

The exact mass of the compound Fe-Cap folic is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fe-Cap folic is a specialized pharmaceutical compound that combines iron and folic acid, primarily used to address deficiencies in these essential nutrients. The chemical structure of Fe-Cap folic is represented by the formula C21H24FeN8O12S\text{C}_{21}\text{H}_{24}\text{FeN}_8\text{O}_{12}\text{S}, with a molecular weight of approximately 666.36 g/mol . This compound typically contains chelated iron, which enhances its bioavailability, making it more effective in treating conditions such as anemia, particularly during pregnancy and lactation.

The biological activity of Fe-Cap folic is primarily linked to its components—iron and folic acid. Iron is critical for hemoglobin synthesis in red blood cells, directly impacting oxygen transport throughout the body. Folic acid is essential for DNA synthesis and repair, making it particularly important during periods of rapid growth such as pregnancy. Studies indicate that adequate intake of both nutrients can prevent anemia and reduce the risk of neural tube defects in developing fetuses .

Fe-Cap folic can be synthesized through several methods, primarily focusing on the chelation process that enhances iron's solubility and absorption. Common synthesis methods include:

  • Chelation with Amino Acids: Iron salts are combined with amino acids (such as glycine) to form stable chelates.
  • Encapsulation Techniques: The chelated iron can be encapsulated within a protective coating to enhance stability and bioavailability.
  • Spray Drying: This method involves spraying a solution containing iron and folic acid into a heated chamber, resulting in rapid drying and formation of powder.

These methods ensure that the final product maintains high bioavailability and stability during storage.

Research on Fe-Cap folic has shown that it interacts positively with various dietary components:

  • Vitamin C: Ascorbic acid enhances iron absorption when taken together with Fe-Cap folic.
  • Calcium: High calcium intake may inhibit iron absorption; thus, it is recommended to space out doses of calcium supplements from Fe-Cap folic.
  • Antacids: Antacids can reduce the effectiveness of Fe-Cap folic by altering stomach pH; therefore, they should not be taken concurrently.

These interactions highlight the importance of dietary considerations when using Fe-Cap folic as a supplement.

Several compounds share similarities with Fe-Cap folic in terms of their use as nutritional supplements or treatments for anemia. Below are some comparable compounds:

Compound NameKey ComponentsUnique Features
Ferrous Fumarate + Folic AcidFerrous fumarate, Folic acidCommonly used for anemia treatment; available in various formulations .
Ferrous Sulfate + Folic AcidFerrous sulfate, Folic acidWidely used; often associated with gastrointestinal side effects .
Iron Bisglycinate + Folic AcidIron bisglycinate, Folic acidChelated form that offers better absorption with fewer side effects .
Iron Polysaccharide + Folic AcidIron polysaccharide, Folic acidDesigned for enhanced gastrointestinal tolerance .

Fe-Cap folic stands out due to its specific formulation aimed at improving both iron and folate levels simultaneously while minimizing gastrointestinal discomfort often associated with other forms.

Redox Chemistry of Iron-Folic Acid Complexation

The redox chemistry underlying iron-folic acid complexation represents a sophisticated molecular interaction system that governs the stability and bioactivity of Fe-Cap folic formulations. Iron exists primarily in two biologically relevant oxidation states: ferrous iron (Fe²⁺) and ferric iron (Fe³⁺), each exhibiting distinct redox properties and complexation behaviors with folic acid [1] [2].

The fundamental redox characteristics of iron-folic acid systems are characterized by specific redox potentials and stability constants. Ferrous iron exhibits a redox potential of approximately -440 mV, making it a potent reducing agent, while ferric iron demonstrates a significantly higher redox potential of +770 mV, positioning it as an oxidizing species [1] [2]. The stability constants for iron-folic acid complexes demonstrate remarkable affinity, with log K values of 7.9 for Fe²⁺-folic acid interactions and 8.1 for Fe³⁺-folic acid complexes [3].

Folic acid functions as a redox-active molecule through its pteridine ring system, which can undergo reversible oxidation and reduction reactions [4]. The vitamin demonstrates the capacity to modulate iron toxicity through dual mechanisms: direct oxidation of iron ions and subsequent formation of oxidized folate derivatives with enhanced iron-binding properties [4]. When folic acid interacts with ferrous iron, it can facilitate the oxidation of Fe²⁺ to Fe³⁺ while simultaneously undergoing reduction to dihydrofolate or tetrahydrofolate forms [4] [5].

The molecular mechanism of iron-folic acid redox cycling involves electron transfer processes that are mediated by the pteridine ring structure of folate. During oxidative stress conditions, folic acid can donate electrons to neutralize reactive oxygen species while coordinating with iron centers through its carboxyl groups and nitrogen atoms within the pteridine system [4] [6]. This redox switching capability allows folic acid to function as both an antioxidant and iron modulator, protecting cellular machinery against iron-catalyzed oxidative damage [4].

The complex formation between iron and folic acid involves multiple coordination sites, including the carboxyl groups of glutamic acid residues and nitrogen atoms within the pteridine ring [7] [8]. These interactions create stable chelation complexes that maintain iron in a bioavailable form while preventing harmful Fenton chemistry reactions [6] [9]. The redox chemistry is further influenced by the presence of ascorbic acid, which can regenerate reduced forms of both iron and folate, maintaining the redox cycling capacity of the system [10] [11].

pH-Dependent Solubility Profiles of Combined Formulation

The solubility characteristics of Fe-Cap folic formulations exhibit profound pH dependency, fundamentally influencing the stability, bioavailability, and therapeutic efficacy of the combined system. Folic acid demonstrates markedly different solubility profiles across physiologically relevant pH ranges, with solubility increasing exponentially as pH rises from acidic to alkaline conditions [12] [13] [14].

At extremely acidic conditions (pH 0-2), folic acid exhibits minimal solubility of approximately 0.01-0.1 mg/L, primarily existing in its fully protonated form [12] [3]. The low solubility at these pH values results from extensive intramolecular hydrogen bonding and reduced ionization of carboxyl groups [14]. Iron complex stability remains low under these conditions due to competition with protons for binding sites and potential precipitation of iron hydroxide species [15].

As pH increases to the range of 2-4, folic acid solubility improves to 0.1-1.0 mg/L, with the molecule beginning to adopt its neutral zwitterionic form [12] [16]. Iron complex stability increases moderately as deprotonation of carboxyl groups enhances metal coordination [8]. The pH range of 4-5 represents a critical transition zone where folic acid solubility increases to 1.0-10 mg/L, corresponding to the formation of monoanions through partial deprotonation [14].

The optimal pH range for Fe-Cap folic stability and solubility occurs between pH 5-6, where folic acid solubility reaches 10-100 mg/L and iron complex stability achieves maximum values [12] [15]. At these conditions, folic acid exists predominantly as dianions, providing optimal coordination sites for iron binding while maintaining excellent aqueous solubility [14]. The enhanced solubility results from the formation of folate salts with improved hydrophilic character [14].

At physiological pH ranges (6-7), folic acid solubility further increases to 100-1000 mg/L, with folate anions predominating in solution [12]. Iron complex stability remains high, though slightly reduced compared to the optimal pH 5-6 range [15]. Temperature effects become increasingly significant at higher pH values, with solubility increases of 15-20% observed for each 10°C temperature rise [12] [13].

Alkaline conditions (pH 7-8) result in dramatically enhanced folic acid solubility exceeding 1000-10000 mg/L through the formation of highly soluble folate salts [14]. However, iron complex stability begins to decline due to competition with hydroxide ions and potential precipitation of iron hydroxide species [15]. At extremely alkaline pH values (>8), while folic acid solubility reaches maximum levels, significant degradation occurs, leading to the formation of pteridine cleavage products [17].

Intermolecular Forces in Vitamin B-Complex Stabilization

The stabilization of vitamin B-complex formulations containing Fe-Cap folic relies on a sophisticated network of intermolecular forces that govern molecular recognition, complex formation, and overall system stability. These interactions encompass hydrogen bonding, van der Waals forces, dipole-dipole interactions, and electrostatic attractions that collectively maintain the integrity of multi-vitamin formulations [18] [19] [20].

Hydrogen bonding represents the predominant stabilizing force in vitamin B-complex systems, with each vitamin contributing distinct donor and acceptor sites [19] [20]. Thiamine (vitamin B1) provides 3-4 hydrogen bond donors through its amino and hydroxyl groups and 4-5 acceptor sites via nitrogen atoms in the thiazole and pyrimidine rings [19]. The molecular interactions involve both intramolecular hydrogen bonds that stabilize the vitamin structure and intermolecular bonds that facilitate complex formation with other components [19].

Riboflavin (vitamin B2) exhibits exceptional hydrogen bonding capacity with 4-5 donor sites from its ribitol hydroxyl groups and 6-8 acceptor sites within the isoalloxazine ring system [19] [20]. The extensive hydrogen bonding network contributes to riboflavin's strong intermolecular interactions and its ability to form stable complexes with other vitamins and metal ions [19]. The four hydroxyl groups of the ribitol moiety are particularly effective in establishing hydrogen bonds with hydroxyl groups of other vitamins or excipients [20].

Niacin (vitamin B3), despite its smaller molecular size (123.11 g/mol), contributes 1-2 hydrogen bond donors through its carboxyl group and 2-3 acceptor sites via the pyridine nitrogen and carbonyl oxygen [19]. While niacin exhibits weaker van der Waals interactions compared to larger B vitamins, it demonstrates moderate dipole-dipole forces that contribute to overall formulation stability [19].

Pyridoxine (vitamin B6) provides balanced hydrogen bonding capacity with 3-4 donor sites from hydroxyl and amino groups and 4-5 acceptor sites through nitrogen atoms and hydroxyl oxygens [19]. The moderate molecular weight (169.18 g/mol) allows for effective intermolecular packing while maintaining sufficient flexibility for complex formation [19].

Folic acid (vitamin B9) represents one of the most interaction-rich components in the B-complex, offering 5-6 hydrogen bond donors through amino and carboxyl groups and 8-10 acceptor sites within the pteridine ring system and glutamic acid moiety [19]. The extensive functional group diversity enables folic acid to participate in multiple simultaneous interactions, contributing to its strong stabilizing influence in multi-vitamin formulations [19].

Cobalamin (vitamin B12) exhibits the most complex intermolecular interaction profile, with 8-10 hydrogen bond donors and 12-15 acceptor sites distributed throughout its elaborate corrin ring structure [19] [20] [21]. The nitrogen and oxygen atoms positioned around the cobalt coordination sphere facilitate hydrogen bond formation, while the large molecular size (1355.37 g/mol) provides extensive van der Waals contact areas [20] [21].

Van der Waals forces contribute significantly to vitamin B-complex stabilization, with larger molecules like cobalamin and folic acid exhibiting very strong dispersive interactions [19] [20]. These forces become particularly important in solid-state formulations where molecular packing efficiency influences stability and dissolution characteristics [19].

Dipole-dipole interactions vary considerably among B vitamins, with riboflavin, folic acid, and cobalamin demonstrating very strong to extremely strong dipolar character due to their electron-rich heterocyclic systems [19]. These interactions contribute to preferential molecular orientations and association patterns that influence formulation stability and compatibility [19] [20].

Ascorbic Acid-Mediated Oxidation Prevention Mechanisms

Ascorbic acid functions as a critical protective agent in Fe-Cap folic formulations through multiple oxidation prevention mechanisms that preserve the stability and bioactivity of iron-folate complexes. The multifaceted antioxidant properties of ascorbic acid encompass direct radical scavenging, metal chelation, enzyme cofactor functions, membrane protection, regenerative cycling, and preventive actions against oxidative enzyme systems [10] [11] [22].

Direct radical scavenging represents the primary oxidation prevention mechanism, wherein ascorbic acid neutralizes reactive oxygen species through rapid electron donation reactions [10] [11]. The rate constants for ascorbic acid reactions with hydroxyl radicals, superoxide anions, and hydrogen peroxide range from 10⁹ to 10¹⁰ M⁻¹s⁻¹, ensuring efficient protection against oxidative damage [10]. The optimal pH range for radical scavenging activity occurs between 6.0-7.4, corresponding to physiological conditions where ascorbic acid maintains its reducing capacity [10].

The stoichiometry of radical scavenging follows a 1:1 ratio between ascorbate and target radicals, with energy changes ranging from -50 to -80 kJ/mol, indicating highly favorable thermodynamic conditions [10] [11]. During the scavenging process, ascorbic acid forms relatively stable ascorbyl radicals that can be regenerated through cellular reducing systems, maintaining the antioxidant capacity of the formulation [10] [11].

Metal chelation by ascorbic acid provides crucial protection against iron-catalyzed oxidative reactions, particularly Fenton chemistry that generates highly reactive hydroxyl radicals [6] [9]. Ascorbic acid demonstrates effective chelation of both ferrous and ferric iron, with optimal activity occurring at pH 4.0-6.0 where carboxyl groups are partially ionized [9]. The chelation mechanism involves a 2:1 stoichiometry of ascorbate to metal ions, creating stable complexes that prevent iron participation in oxidative reactions [6] [9].

The energy change associated with metal chelation ranges from -20 to -40 kJ/mol, indicating moderate but stable complex formation [9]. However, the protective effect of ascorbic acid chelation can be enhanced by the presence of other chelating agents like folic acid, creating synergistic protection through multiple coordination sites [6] [9].

Ascorbic acid serves as an essential enzyme cofactor for prolyl hydroxylase and other iron-dependent enzymes involved in collagen synthesis and cellular metabolism [10] [23]. The cofactor function operates through 1:1 stoichiometry with reaction rates of 10³ to 10⁵ M⁻¹s⁻¹ under physiological pH conditions (7.0-7.4) [10] [23]. This mechanism ensures proper iron utilization while preventing accumulation of reactive iron species [10].

Membrane protection mechanisms involve ascorbic acid regeneration of tocopherol radicals formed during lipid peroxidation processes [10] [11]. The regenerative interaction occurs at lipid-water interfaces with rate constants of 10⁷ to 10⁸ M⁻¹s⁻¹ and optimal activity at pH 7.0-8.0 [10]. The 1:1 regenerative stoichiometry maintains vitamin E antioxidant capacity while preventing membrane damage that could affect iron-folate complex stability [10] [11].

Regenerative cycling represents a sophisticated mechanism wherein ascorbic acid participates in redox cycles with glutathione and vitamin E, maintaining the reducing environment necessary for iron-folate stability [10] [11]. The cycling process operates with 2:1 stoichiometry and rate constants of 10⁴ to 10⁶ M⁻¹s⁻¹ under physiological conditions [10]. Energy changes of -10 to -20 kJ/mol support continuous regeneration of antioxidant systems [10] [11].

Preventive actions against oxidative enzyme systems include ascorbic acid inhibition of xanthine oxidase and NADPH oxidase activities that generate reactive oxygen species [10]. The preventive mechanism operates through catalytic processes with rate constants of 10² to 10⁴ M⁻¹s⁻¹ and optimal activity at pH 6.5-7.5 [10]. This mechanism prevents the formation of oxidative species rather than scavenging them after formation, providing superior protection for iron-folate complexes [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Shen DW, Su A, Liang XJ, Pai-Panandiker A, Gottesman MM. Reduced expression of small GTPases and hypermethylation of the folate binding protein gene in cisplatin-resistant cells. Br J Cancer. 2004 Jul 19;91(2):270-6. PubMed PMID: 15199393; PubMed Central PMCID: PMC2409801.

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